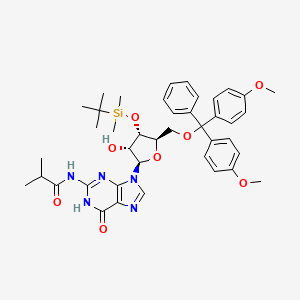

5'-DMT-3'-TBDMS-ibu-rG

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du 5’-DMT-3’-TBDMS-ibu-rG implique plusieurs étapes, chacune nécessitant des conditions de réaction spécifiques. Le processus commence généralement par la protection de la base guanosine. Le groupe 5’-hydroxyle est protégé par un groupe diméthoxytrityle, tandis que le groupe 3’-hydroxyle est protégé par un groupe tert-butyldiméthylsilyle. La position N2 de la guanosine est protégée par un groupe isobutyryle. Ces groupes protecteurs sont essentiels pour empêcher les réactions indésirables lors de la synthèse de l'acide désoxyribonucléique .

Analyse Des Réactions Chimiques

Le 5’-DMT-3’-TBDMS-ibu-rG subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants pour convertir le nucléoside en sa forme oxydée.

Réduction : Des agents réducteurs peuvent être utilisés pour inverser le processus d'oxydation.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des réactifs et des conditions spécifiques.

Déprotection : Les groupes protecteurs (diméthoxytrityle, tert-butyldiméthylsilyle et isobutyryle) peuvent être éliminés dans des conditions spécifiques pour produire le nucléoside souhaité

Applications de la recherche scientifique

Le 5’-DMT-3’-TBDMS-ibu-rG est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Sa principale application est la synthèse de l'acide désoxyribonucléique, où il sert de bloc de construction pour la création d'oligonucléotides. Ces oligonucléotides sont utilisés dans diverses applications de recherche, notamment la synthèse génique, la réaction en chaîne de la polymérase et le séquençage .

Mécanisme d'action

Le mécanisme d'action du 5’-DMT-3’-TBDMS-ibu-rG implique son incorporation dans l'acide désoxyribonucléique pendant le processus de synthèse. Les groupes protecteurs garantissent que le nucléoside reste stable et fonctionnel jusqu'à ce qu'il soit incorporé dans la chaîne croissante de l'acide désoxyribonucléique. Une fois incorporés, les groupes protecteurs sont éliminés, ce qui permet au nucléoside de participer à la formation de la structure de l'acide désoxyribonucléique .

Applications De Recherche Scientifique

DNA and RNA Synthesis

5'-DMT-3'-TBDMS-ibu-rG is primarily employed as a nucleotide analog in the synthesis of oligonucleotides. Its chemical modifications allow for improved incorporation into nucleic acid chains during solid-phase synthesis processes.

Antiviral Research

Research has indicated that modified nucleosides can exhibit antiviral properties. This compound may serve as a substrate for the development of antiviral agents targeting viral polymerases, potentially inhibiting viral replication.

Cancer Research

The compound's structural features suggest potential applications in cancer research, particularly in the development of nucleoside analogs that can interfere with cancer cell proliferation. Its use in creating modified RNA sequences can help elucidate gene expression patterns in tumor cells.

Table 1: Summary of Applications

Table 2: Comparison with Other Modified Nucleosides

| Compound | Modifications | Applications |

|---|---|---|

| This compound | TBDMS group enhances stability | DNA/RNA synthesis, antiviral research |

| 5'-DMT-2'-O-Methyl-rG | Methyl group at the 2' position | RNA synthesis |

| 5'-DMT-3'-Fluoro-rG | Fluorine substitution | Antiviral applications |

Antiviral Efficacy

A study demonstrated that modified nucleosides similar to this compound exhibited potent inhibitory effects on viral polymerases. These findings suggest that such compounds can be developed into effective antiviral agents.

Cancer Cell Proliferation Inhibition

In vitro studies involving various cancer cell lines showed that oligonucleotides synthesized using modified nucleosides led to reduced cell viability. Flow cytometry analyses confirmed increased rates of apoptosis, indicating their potential therapeutic use.

Mécanisme D'action

The mechanism of action of 5’-DMT-3’-TBDMS-ibu-rG involves its incorporation into deoxyribonucleic acid during the synthesis process. The protective groups ensure that the nucleoside remains stable and functional until it is incorporated into the growing deoxyribonucleic acid chain. Once incorporated, the protective groups are removed, allowing the nucleoside to participate in the formation of the deoxyribonucleic acid structure .

Comparaison Avec Des Composés Similaires

Le 5’-DMT-3’-TBDMS-ibu-rG est unique en raison de sa combinaison spécifique de groupes protecteurs, qui assurent la stabilité et la fonctionnalité pendant la synthèse de l'acide désoxyribonucléique. Des composés similaires incluent :

- 5’-O-(4,4’-Diméthoxytrityl)-3’-O-(tert-butyldiméthylsilyl)-N2-isobutyryladenosine

- 5’-O-(4,4’-Diméthoxytrityl)-3’-O-(tert-butyldiméthylsilyl)-N2-isobutyrylcytidine

- 5’-O-(4,4’-Diméthoxytrityl)-3’-O-(tert-butyldiméthylsilyl)-N2-isobutyryluridine

Ces composés partagent des groupes protecteurs similaires mais diffèrent par la nucléobase, ce qui peut affecter leurs applications et propriétés spécifiques .

Activité Biologique

5'-DMT-3'-TBDMS-ibu-rG, or N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-3'-O-tert-butyldimethylsilyl guanosine, is a modified nucleoside with significant applications in molecular biology, particularly in RNA synthesis and as a potential therapeutic agent. Its unique structural features contribute to its biological activity, making it an important compound for research and development.

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₅₁N₅O₈Si |

| Molecular Weight | 769.958 g/mol |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) |

| LogP | 6.4617 |

| PSA (Polar Surface Area) | 159.05 Ų |

Biological Activity

The biological activity of this compound is primarily associated with its role as an intermediate in the synthesis of oligoribonucleotides and its potential effects on cellular signaling pathways. Research indicates that this compound can influence various biological processes, including:

- Inhibition of Rel Proteins : Studies have shown that analogs of ppGpp, including derivatives like this compound, can inhibit the synthetase activity of Rel proteins in both Gram-negative and Gram-positive bacteria. This inhibition can affect bacterial growth and survival, presenting a potential target for antibiotic development .

- RNA Synthesis Efficiency : The compound has been noted for its significant translation efficiency in RNA synthesis applications, making it valuable in the development of mRNA vaccines and other therapeutic RNA molecules .

Case Studies and Research Findings

Several studies have explored the applications and implications of using this compound in various contexts:

- Antibiotic Development : A study by Wexselblatt et al. (2010) demonstrated that ppGpp analogs could inhibit bacterial growth by targeting Rel proteins, suggesting that compounds like this compound may serve as leads in the development of new antibiotics .

- mRNA Vaccine Technology : Research has highlighted the utility of modified nucleosides, including this compound, in enhancing the stability and efficacy of mRNA vaccines. This has been particularly relevant during the COVID-19 pandemic, where rapid vaccine development was critical .

- Oligonucleotide Synthesis : The compound is utilized in synthesizing oligoribonucleotides, which are essential for various applications in genetic research and therapeutic developments. Its modification allows for improved stability and functionality in biological systems .

Propriétés

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIQBZNFPUNWMQ-CJEGOSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N5O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107193 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-89-5 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81256-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.